2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane
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Overview
Description
2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a dioxolane ring and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 3,4-difluorophenol with epichlorohydrin in the presence of a base, followed by cyclization with ethylene glycol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenoxyacetic acid, while reduction could produce difluorophenoxyethanol .
Scientific Research Applications
2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and specificity, while the dioxolane ring may contribute to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane
- 4-Fluoro-1,3-dioxolan-2-one
- 2-Methylene-4-phenyl-1,3-dioxolane
Uniqueness
Compared to similar compounds, 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane is unique due to the presence of both the difluorophenoxy group and the dioxolane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLNRIHLKCTXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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